REACTION_CXSMILES
|
O.C([O:4][C:5](=O)[CH2:6][S:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][C:9]=1[N+:17]([O-])=O)C>C(O)(=O)C.C(OCC)(=O)C.[Fe]>[NH2:14][C:11]1[CH:12]=[CH:13][C:8]2[S:7][CH2:6][C:5](=[O:4])[NH:17][C:9]=2[CH:10]=1
|
Name
|
|
Quantity
|
11.79 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
30.2 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
to stir overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared in a 500 mL 3-necked round bottom flask
|
Type
|
CUSTOM
|
Details
|
equipped with a dropping funnel and an overhead stirrer
|
Type
|
ADDITION
|
Details
|
After addition the dropping funnel
|
Type
|
CUSTOM
|
Details
|
was replaced with a condenser
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
the Celite washed with ethyl acetate and water
|
Type
|
CUSTOM
|
Details
|
The layers were separated in a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layers were washed with water, twice with saturated sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC2=C(NC(CS2)=O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |